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Compound of Interest

Compound Name: c-Myec inhibitor 8

Cat. No.: B12388121

An In-depth Technical Guide to c-Myc Inhibitor 8
(Compound 56)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a critical transcription factor frequently deregulated in a majority of
human cancers, making it a highly sought-after therapeutic target. However, its "undruggable"
nature has posed significant challenges for drug development. This technical guide provides a
comprehensive overview of a novel c-Myc inhibitor, designated as c-Myc inhibitor 8
(compound 56). This document details its chemical structure, biological properties, and the
methodologies used for its evaluation. It is intended to serve as a valuable resource for
researchers and drug development professionals working in the field of oncology and targeted
cancer therapies.

Chemical Structure and Properties

c-Myc inhibitor 8 (compound 56) is a quinolinone derivative with the following chemical
structure and properties:

Chemical Structure:
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Systematic Name: 3-acetyl-8-bromo-5-chloro-2-[[[4-
[(trifluoromethyl)thio]phenyl]methyl]sulfinyl]-4(1H)-quinolinone

CAS Number: 2173505-97-8

Molecular Formula: C19H12BrCIFzsNO3S2

Molecular Weight: 538.79 g/mol

Physicochemical Properties:

A comprehensive table of the physicochemical properties of c-Myc inhibitor 8 (compound 56)
is provided below.

Property Value

Appearance Solid

Solubility Soluble in DMSO

Storage Conditions Store at -20°C for long-term stability.

Note: Detailed experimental data on properties like melting point and specific solubility values
in various solvents are not publicly available at this time.

Biological Activity and Efficacy

c-Myc inhibitor 8 (compound 56) has demonstrated potent anti-proliferative activity across a
wide range of human cancer cell lines. The primary mechanism of action for many c-Myc
inhibitors involves the disruption of the c-Myc/Max heterodimerization, which is essential for c-
Myc's transcriptional activity. By preventing this interaction, these inhibitors can suppress the
expression of c-Myc target genes involved in cell proliferation, growth, and metabolism.

In Vitro Efficacy

The half-maximal inhibitory concentration (ICso) values of c-Myc inhibitor 8 (compound 56)
have been determined in numerous cancer cell lines, highlighting its broad-spectrum anti-
cancer potential.
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Cell Line Cancer Type ICs0 (M)
A549 Lung Cancer 1.70
NCI-H460 Lung Cancer 1.90
NCI-H23 Lung Cancer 1.04
MIA PaCa-2 Pancreatic Cancer 1.37
HCT 116 Colorectal Cancer 1.19
SW620 Colorectal Cancer 1.91
DLD-1 Colorectal Cancer 0.80
MDA-MB-231 Breast Cancer 1.45
SK-BR-3 Breast Cancer 1.38
HL-60 Leukemia 1.95
U-937 Leukemia 1.75
Raji Lymphoma 1.12
Daudi Lymphoma 1.25
Jurkat Leukemia 1.06
U-251 MG Glioblastoma 1.17
LOX-IMVI Melanoma 1.09
OVCAR-3 Ovarian Cancer 1.09
KU-19-19 Bladder Cancer 0.90
253J Bladder Cancer 111

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the in vivo anti-tumor activity of c-Myc
inhibitor 8 (compound 56).
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Animal Model Treatment Regimen Outcome

10 mg/kg, intraperitoneal
Human NCI-H1299 lung

injection, 3 times a week for 10  Inhibition of tumor growth[1]
cancer xenograft

days

30 mg/kg, intraperitoneal
Human prostate DU 145 o ) o

injection, 2 times a week for 13 Inhibition of tumor growth[1]
cancer xenograft

days

Mechanism of Action and Signaling Pathway

The c-Myc protein is a transcription factor that forms a heterodimer with its partner, Max. This
c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter
regions of target genes, leading to the recruitment of the transcriptional machinery and
subsequent gene expression. These target genes are critically involved in regulating cell cycle
progression, cell growth, apoptosis, and metabolism. In many cancers, the overexpression of c-
Myc leads to uncontrolled cell proliferation and tumor development.

c-Myc inhibitors, including quinolinone derivatives, are designed to interfere with this process.
The most common mechanism is the direct inhibition of the protein-protein interaction between
c-Myc and Max. By preventing the formation of the functional heterodimer, the inhibitor
effectively blocks the transcriptional activity of c-Myc.
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c-Myc Signaling and Inhibition Pathway
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Experimental Protocols

The following sections provide generalized protocols for the key experiments used to
characterize c-Myc inhibitor 8 (compound 56). These are based on standard methodologies in
the field.

Synthesis of c-Myc Inhibitor 8 (Compound 56)

A detailed, step-by-step synthesis protocol for c-Myc inhibitor 8 (compound 56) is not publicly
available in peer-reviewed literature. The compound is described in patent literature, which
generally outlines the synthetic route. The synthesis of analogous quinolinone derivatives often
involves multi-step reactions, including cyclization to form the quinolinone core, followed by
functional group manipulations at various positions of the ring system.

General Synthesis Workflow

Starting Materials

Quinolinone Core Synthesis

'

Functionalization at C2, C3, C5, and C8

'

Coupling with Thio-containing Phenylmethyl Moiety

'

Purification (e.g., Chromatography)

c-Myc Inhibitor 8 (Compound 56)
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General Synthesis Workflow

Cell Viability Assay (CCK-8 or MTT Assay)

Objective: To determine the cytotoxic effect of c-Myc inhibitor 8 (compound 56) on cancer cell
lines and to calculate the ICso value.

Materials:

e Cancer cell lines of interest

o Complete cell culture medium

o 96-well cell culture plates

e c-Myc inhibitor 8 (compound 56) dissolved in DMSO

e Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) reagent

» Microplate reader
Protocol:

o Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.qg.,
5,000-10,000 cells/well) in 100 pL of complete medium and incubate for 24 hours to allow for
cell attachment.

e Compound Treatment: Prepare serial dilutions of c-Myc inhibitor 8 (compound 56) in culture
medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Add
the diluted compound to the respective wells. Include a vehicle control (DMSO only) and a
blank control (medium only).

 Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a
humidified incubator with 5% COs-.

o Reagent Addition:
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o For CCK-8 Assay: Add 10 pL of CCK-8 solution to each well and incubate for 1-4 hours.

o For MTT Assay: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate
for 4 hours. After incubation, carefully remove the medium and add 100 pL of DMSO to
dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm
for CCK-8, 570 nm for MTT) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
cell viability against the compound concentration and determine the 1Cso value using a
suitable software (e.g., GraphPad Prism).
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Cell Viability Assay Workflow
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Cell Viability Assay Workflow

In Vivo Xenograft Tumor Model
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Objective: To evaluate the anti-tumor efficacy of c-Myc inhibitor 8 (compound 56) in a living
organism.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Human cancer cell line (e.g., NCI-H1299 or DU 145)

c-Myc inhibitor 8 (compound 56) formulated for in vivo administration

Vehicle control solution

Calipers for tumor measurement
Protocol:

» Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10°
cells) into the flank of each mouse.

o Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width?).

e Animal Grouping and Treatment: Randomize the mice into treatment and control groups.
Administer c-Myc inhibitor 8 (compound 56) or the vehicle control according to the specified
dose and schedule (e.g., intraperitoneal injection).

e Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body
weight regularly throughout the study to assess efficacy and toxicity.

o Study Endpoint: At the end of the study (based on tumor size limits or a predetermined time
point), euthanize the mice and excise the tumors for further analysis (e.g., weight
measurement, histological analysis).

» Data Analysis: Compare the tumor growth between the treatment and control groups to
determine the anti-tumor efficacy of the compound.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b12388121?utm_src=pdf-body
https://www.benchchem.com/product/b12388121?utm_src=pdf-body
https://www.benchchem.com/product/b12388121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

In Vivo Xenograft Workflow
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In Vivo Xenograft Workflow

Conclusion

c-Myc inhibitor 8 (compound 56) is a promising small molecule inhibitor with potent in vitro
and in vivo anti-cancer activity. Its broad-spectrum efficacy against a multitude of cancer cell
lines suggests its potential as a therapeutic agent for various c-Myc-driven malignancies.
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Further research is warranted to fully elucidate its detailed mechanism of action,
pharmacokinetic and pharmacodynamic profiles, and to optimize its therapeutic potential for
clinical applications. This technical guide provides a foundational understanding of this
compound for researchers dedicated to advancing cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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